Cas no 868-72-4 (1,6-dimethyl 2,5-dibromohexanedioate)

1,6-dimethyl 2,5-dibromohexanedioate structure
868-72-4 structure
Product Name:1,6-dimethyl 2,5-dibromohexanedioate
CAS No:868-72-4
Molecular Formula:C8H12Br2O4
Molecular Weight:331.986481666565
MDL:MFCD00043758
CID:725336
PubChem ID:136669

1,6-dimethyl 2,5-dibromohexanedioate Properties

Names and Identifiers

    • Dimethyl 2,5-dibromohexanedioate
    • DIMETHYL 2,2'-DIBROMOADIPATE
    • Hexanedioic acid,2,5-dibromo-, 1,6-dimethyl ester
    • Dimethyl 2,5-dibromoadipate
    • NSC 134297
    • Dimethyl2,2'-Dibromoadipate
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester
    • Dimethyl-2,5-Dibromoadipate
    • dimethyl 2,5-dibromo hexanedioate
    • HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • DIMETHYL2,2-DIBROMOADIPATE
    • Dimethyl 2,5-dibromohexanedioate #
    • NSC134297
    • SBB008252
    • NSC120723
    • 2,5-Dibromoadipic acid dimethyl ester
    • 1,6-dimethyl 2,5-dibromohexanedioate
    • A
    • 1,6-Dimethyl 2,5-dibromohexanedioate (ACI)
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 868-72-4
    • CS-W005735
    • NSC-134297
    • AKOS000280745
    • NSC-120723
    • C8H12Br2O4
    • F2196-0016
    • DTXSID30968220
    • EN300-94968
    • SY046835
    • MFCD00043758
    • Dimethyl2,5-dibromohexanedioate
    • AS-18580
    • AKOS016842491
    • 53490-47-4
    • SCHEMBL1415237
    • DA-34827
    • MDL: MFCD00043758
    • InChIKey: HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • Inchi: 1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
    • SMILES: O=C(C(CCC(C(OC)=O)Br)Br)OC

Computed Properties

  • Exact Mass: 331.90818g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 329.91023g/mol
  • Heavy Atom Count: 14
  • Complexity: 186
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Refractive Index: 1.4910 (589.3 nm 20 ºC)
  • Melting Point: 78 ºC
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • Density: 1.6603 g/cm3 (20 ºC)

1,6-dimethyl 2,5-dibromohexanedioate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036S8-100mg
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
$4.00 2025-02-19
A2B Chem LLC
AB47960-100mg
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
$4.00 2024-04-19
Aaron
AR00370K-100mg
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
$3.00 2025-01-21
abcr
AB438394-1 g
Dimethyl 2,5-dibromohexanedioate; .
868-72-4
1g
€73.10 2022-06-10
Ambeed
A108566-100mg
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
$10.0 2025-03-05
Chemenu
CM255435-10g
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
10g
$163
ChemScence
CS-W005735-5g
Dimethyl 2,5-dibromohexanedioate
868-72-4 99.58%
5g
$30.0 2022-04-26
Cooke Chemical
BD9276031-100mg
Dimethyl 2,5-dibromohexanedioate
868-72-4 97%
100mg
RMB 24.00 2025-02-20
Enamine
EN300-94968-0.05g
1,6-dimethyl 2,5-dibromohexanedioate
868-72-4 95%
0.05g
$19.0 2024-05-20
eNovation Chemicals LLC
Y1197152-25g
Dimethyl 2,5-Dibromohexanedioate
868-72-4 95%
25g
$135 2022-07-29

1,6-dimethyl 2,5-dibromohexanedioate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine ;  3 h, 75 °C; 5 h, 75 °C
1.2 10 min, 0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Switching and Conformational Fixation of Amides Through Proximate Positive Charges
Bartuschat, Amelie L.; et al, Angewandte Chemie, 2015, 54(35), 10294-10298

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bromine
Reference
Synthesis of both enantiomers of C2 symmetric trans-2,5-bis(hydroxymethyl)pyrrolidine. Lipase mediated sequential kinetic resolutions
Sibi, Mukund P.; et al, Tetrahedron Letters, 1994, 35(28), 4915-18

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.2 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine
Reference
Synthesis Optimization of Pharmaceutical Intermediates
Skubak, Jaroslav, 2007, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 min, 0 °C; 4 h, 0 °C → 100 °C; 100 °C → rt
1.2 Reagents: Bromine ;  19 h, rt; 3 h, 100 °C; 100 °C → rt
1.3 rt
Reference
Visible-Light-Triggered Release of Nitric Oxide from N-Pyramidal Nitrosamines
Karaki, Fumika; et al, Chemistry - A European Journal, 2012, 18(4), 1127-1141

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
1.2 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.3 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Bromine
2.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
2.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
2.2 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Reagents: Bromine
3.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

1,6-dimethyl 2,5-dibromohexanedioate Raw materials

1,6-dimethyl 2,5-dibromohexanedioate Preparation Products

1,6-dimethyl 2,5-dibromohexanedioate Suppliers

Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:868-72-4)
MR./MRS.:FEI XIAO JIE
Phone:18662920632
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Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:868-72-4)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:868-72-4)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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